6-chloronaphthalene-2-sulfonic Acid

Descripción general

Descripción

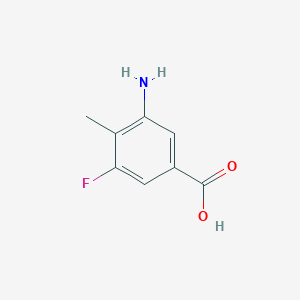

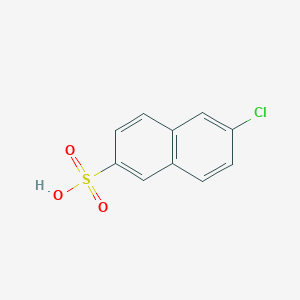

6-Chloronaphthalene-2-sulfonic Acid, also known by its CAS number 102878-14-8, is a chemical compound with the formula C10H7ClO3S . It has a molecular weight of 242.68 and an exact mass of 241.98 .

Synthesis Analysis

The synthesis of 6-Chloronaphthalene-2-sulfonic Acid involves the suspension of 6-Amino-2-napthalenesulfonic acid in 5 N HCl and water, which is then cooled to 3° C. A solution of sodium nitrite is added dropwise over two hours. After one additional hour, the mixture is poured in several portions into a stirred suspension of copper (I) chloride in 5 N HCl .Molecular Structure Analysis

The molecular structure of 6-Chloronaphthalene-2-sulfonic Acid consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . It has a topological polar surface area of 62.8, a heavy atom count of 15, and a complexity of 322 .Physical And Chemical Properties Analysis

6-Chloronaphthalene-2-sulfonic Acid has a density of 1.533±0.06 g/cm3 (Predicted). It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Surface Functionalization of Porous Materials

Specific Scientific Field

This application falls under the field of Material Science , specifically in the subfield of Surface Functionalization .

Summary of the Application

6-chloronaphthalene-2-sulfonic acid is used in the surface functionalization of porous materials with sulfonic acid (SO3H) groups . This is particularly interesting in applications involving ion exchange, acidic catalysis, and proton conduction .

Methods of Application or Experimental Procedures

Macro-mesoporous silica monoliths are used as support structures for these applications, as they combine advection-dominated mass transport in the macropores with short diffusion lengths and a large surface area . The specific methods of application or experimental procedures were not detailed in the source.

Results or Outcomes

The source did not provide a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses .

Production of Medicines and Agrochemicals

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Agrochemistry .

Summary of the Application

6-Chloronaphthalene-2-sulfonic acid is used in the production of medicines, such as chlorinating agents, and agrochemicals, such as fungicides .

Methods of Application or Experimental Procedures

6-Chloronaphthalene-2-sulfonic acid can be manufactured by reacting copper metal with nitric acid . This process is a high yield, inexpensive, and environmentally friendly alternative to copper sulfate .

Results or Outcomes

The process produces no byproducts and has a high yield of 90% .

Transesterification Reactions

Specific Scientific Field

This application falls under the field of Physical Chemistry .

Summary of the Application

6-Chloronaphthalene-2-sulfonic acid is used in transesterification reactions . It is particularly interesting in applications involving the production of biodiesel, where it acts as a catalyst .

Methods of Application or Experimental Procedures

The transesterification reaction involves the reaction of an ester with an alcohol to form another ester and another alcohol . The specific methods of application or experimental procedures were not detailed in the source.

Results or Outcomes

Sulfonic Acid-Functionalized Inorganic Materials

Specific Scientific Field

This application falls under the field of Material Science , specifically in the subfield of Inorganic Materials .

Summary of the Application

6-Chloronaphthalene-2-sulfonic acid is used in the production of sulfonic acid-functionalized inorganic materials . These materials are particularly interesting in applications involving acid catalysis .

Propiedades

IUPAC Name |

6-chloronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLHWRHIJDODKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434209 | |

| Record name | 6-chloronaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloronaphthalene-2-sulfonic Acid | |

CAS RN |

102878-14-8 | |

| Record name | 6-chloronaphthalene-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)